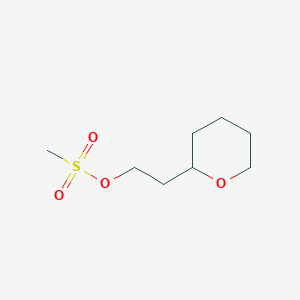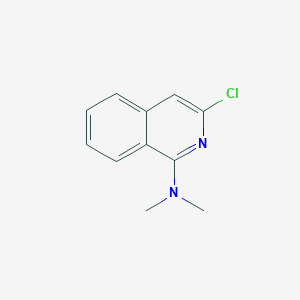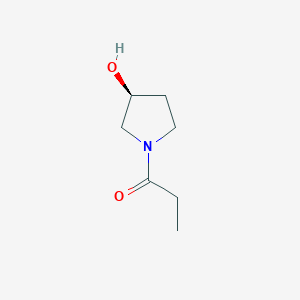
2-(Oxan-2-yl)ethyl methanesulfonate
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that water-soluble compounds were obtained by reactions between the corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate . These compounds were isolated as air-stable solids .Molecular Structure Analysis
The molecular formula of 2-(Oxan-2-yl)ethyl methanesulfonate is C8H16O4S . Its molecular weight is 208.28 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that it is used as an ethylating agent. Ethylating agents are known to react with nucleophiles such as hydroxy, amino, and sulfhydryl groups in model and biological materials .Wissenschaftliche Forschungsanwendungen
Theoretical Structure and Vibrational Analysis
Research has been conducted on the electronic structure and vibrational analysis of ethyl methanesulfonate, a compound closely related to 2-(Oxan-2-yl)ethyl methanesulfonate. Using optimization methods based on density functional theory, researchers have determined the electronic structure of ethyl methanesulfonate and the methanesulfonate anion, revealing insights into its mutagenic and carcinogenic processes. These studies contribute to understanding the behavior of sulfonate esters at the molecular level (Tuttolomondo et al., 2005).
Chemical Synthesis Applications
Several studies have highlighted the applications of methanesulfonate esters in organic synthesis. For example, the selective hydrolysis of methanesulfonate esters has been studied for its potential in the pharmaceutical industry, demonstrating the ability to remove potentially genotoxic alkyl esters of methane sulfonic acid in drug synthesis processes (Chan et al., 2008). Moreover, diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands have been synthesized, revealing potential applications in materials science and coordination chemistry (Shankar et al., 2011).
Environmental Science and Safety
The environmental impact and safety of methanesulfonate esters have also been addressed. Studies have investigated the OH-radical-induced oxidation of methanesulfinic acid, leading to the formation of methanesulfonic acid, and outlined the reactions of methanesulfonyl radicals in the presence and absence of dioxygen. These findings are crucial for understanding the environmental degradation pathways of sulfonate esters and their impact on atmospheric chemistry (Flyunt et al., 2001).
Eigenschaften
IUPAC Name |
2-(oxan-2-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOPBDFZAZNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-2-yl)ethyl methanesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)
![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)





![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)